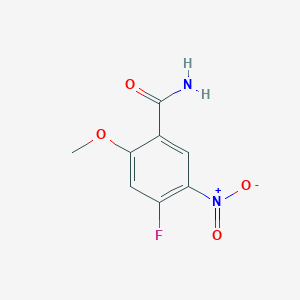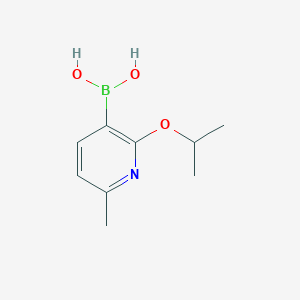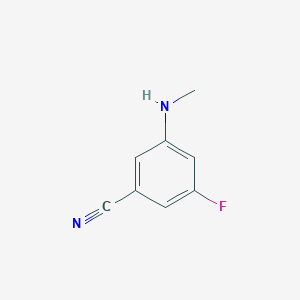
4-Fluoro-2-methoxy-5-nitro-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-methoxy-5-nitro-benzamide is an organic compound with the molecular formula C8H7FN2O4. It is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxy-5-nitro-benzamide typically involves the nitration of 4-fluoro-2-methoxybenzamide. One common method includes dissolving 4-fluoro-2-methoxybenzamide in concentrated sulfuric acid at a low temperature (-15°C) and slowly adding a solution of potassium nitrate in concentrated sulfuric acid. The reaction mixture is stirred for a couple of hours, then poured into ice water, and neutralized with sodium hydroxide to precipitate the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common to maintain consistency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-methoxy-5-nitro-benzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides.
Reduction: Formation of 4-fluoro-2-methoxy-5-amino-benzamide.
Oxidation: Formation of 4-fluoro-2-methoxy-5-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
4-Fluoro-2-methoxy-5-nitro-benzamide is utilized in various scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase, which is being developed for cancer treatment.
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Biochemistry: Employed in the study of enzyme interactions and inhibition mechanisms.
Industrial Applications: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-methoxy-5-nitro-benzamide involves its interaction with specific molecular targets. In the case of its use in cancer treatment, it inhibits the activity of mutant BRAFV600E kinase, thereby blocking the signaling pathways that promote cancer cell proliferation. The nitro group plays a crucial role in the compound’s binding affinity and specificity towards the target enzyme .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-2-methoxy-5-nitroaniline: Similar structure but with an aniline group instead of a benzamide group.
4-Fluoro-5-methoxy-2-nitro-benzamide: Similar structure but with different positions of the methoxy and nitro groups.
Uniqueness
4-Fluoro-2-methoxy-5-nitro-benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom, methoxy group, and nitro group in specific positions makes it particularly effective in its applications, especially in medicinal chemistry .
Propiedades
IUPAC Name |
4-fluoro-2-methoxy-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O4/c1-15-7-3-5(9)6(11(13)14)2-4(7)8(10)12/h2-3H,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASZQVYEYQNFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B8120751.png)


![[6-(PYrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B8120787.png)
![[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid](/img/structure/B8120793.png)




![(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone-D7](/img/structure/B8120823.png)

